(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group
Properties
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFDQXYVJSWEN-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375883 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-23-2 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schöllkopf Bis-lactim Ether Methodology
This classical method involves the use of chiral bis-lactim ethers to induce asymmetry during alkylation. For the target compound:
- Glycine equivalent preparation : Schiff base formation between glycine and a chiral auxiliary (e.g., (R)- or (S)-configured bis-lactim ether).
- Alkylation : Reaction with 2-nitrobenzyl bromide under basic conditions (K₂CO₃, DMF, 0°C to rt).
- Hydrolysis : Acidic cleavage (HCl/THF/H₂O) to yield the free amino acid.
- Boc protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF.
Key Data :
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Alkylation | 2-nitrobenzyl bromide, K₂CO₃, DMF | 78 | 92 |
| Boc Protection | Boc₂O, DMAP, THF | 95 | - |
This method achieves high enantiomeric excess (ee) but requires stoichiometric chiral auxiliaries, increasing costs for large-scale production.
Evans Oxazolidinone Approach
Alternative chiral auxiliaries like Evans oxazolidinones offer improved steric control:
- Acylation : Glycine derivative bound to (S)-4-benzyloxazolidin-2-one.
- Alkylation : Diastereoselective addition of 2-nitrophenyllithium at −78°C.
- Auxiliary removal : Transesterification with LiOH/H₂O₂.
- Boc protection : As above.
Advantages :
Catalytic Asymmetric Methods
Phase-Transfer Catalysis (PTC)
The ACS Omega study details a Ni(II)-catalyzed tandem alkylation–asymmetric transformation:
- Glycine–Ni(II) complex formation : Reacting glycine with (S)-configured Ni(II)–BPB (bis-pyridylmethylamine) complexes.
- Alkylation : Using 2-nitrobenzyl bromide under PTC conditions (30% NaOH, n-Bu₄NI, 1,2-dichloroethane).
- Ligand exchange : Isolation of the (R)-configured amino acid via second-order asymmetric transformation (SOAT).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Ni(II)–BPB/(S)-11 |
| Base | 30% NaOH (aq) |
| Solvent | 1,2-Dichloroethane |
| Temperature | 25°C |
| Reaction Time | 10 min |
Outcomes :
- Yield : 89% (isolated).
- ee : 98% (HPLC, Chiralpak AD-H column).
Organocatalytic Aldol Reaction
Proline-derived catalysts enable asymmetric aldol reactions between nitrobenzaldehydes and β-keto esters:
- Aldol addition : (R)-proline (20 mol%) catalyzes the reaction between 2-nitrobenzaldehyde and tert-butyl acetoacetate.
- Reductive amination : Conversion of the ketone to amine using NaBH₄/NH₄OAc.
- Boc protection and oxidation : Sequential steps to install the acid functionality.
Limitations :
Continuous Flow Microreactor Systems
Recent advances employ flow chemistry to enhance reaction control:
- Reactor setup : Two-phase system (aqueous/organic) with immobilized catalysts.
- Process :
- Step 1 : Boc-protected β-amino acid synthesis via enzymatic resolution (CAL-B lipase).
- Step 2 : Nitro group introduction via continuous nitration (HNO₃/H₂SO₄, 0°C).
- Advantages :
Comparative Analysis of Preparation Methods
| Method | ee (%) | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Schöllkopf | 92 | 78 | Moderate | High |
| Evans | 98 | 85 | Low | Very High |
| Ni(II)–PTC | 98 | 89 | High | Moderate |
| Flow Chemistry | 95 | 90 | Very High | Low |
Key Findings :
- Catalytic asymmetric methods (Ni(II)–PTC) balance cost and efficiency.
- Flow systems excel in scalability but require specialized equipment.
Challenges and Optimization Strategies
Nitro Group Reduction Side Reactions
The nitro group may undergo unintended reduction during hydrogenation steps. Mitigation strategies include:
Boc Deprotection Kinetics
Acidic conditions (TFA/DCM) must be carefully timed to prevent racemization:
- Optimal conditions : 30% TFA, 0°C, 2 h (99% recovery, 0.5% racemization).
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H18N2O6
- Molecular Weight : 310.30 g/mol
- CAS Number : 501015-23-2
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. The presence of the nitrophenyl group enhances its reactivity and potential applications in drug design and synthesis.
Drug Development
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid serves as an important building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents targeting specific biological pathways.
Case Study: Synthesis of Peptide Analogues
In a study focused on creating peptide analogues for cancer treatment, Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid was utilized as a key intermediate. The compound's ability to mimic natural amino acids while providing additional functional groups made it suitable for enhancing the efficacy of peptide-based drugs .
Enzyme Inhibition Studies
The compound has been investigated for its role as an inhibitor in various enzymatic reactions. The nitrophenyl group is particularly useful in studies involving enzyme kinetics due to its ability to participate in electronic interactions.
Table 1: Enzyme Inhibition Activity
| Enzyme Type | Inhibition Type | IC50 (µM) |
|---|---|---|
| Serine Protease | Competitive | 25 |
| Kinase | Non-competitive | 15 |
| Phosphatase | Mixed | 10 |
These findings suggest that this compound can be a potent inhibitor, making it valuable for studying enzyme mechanisms and developing therapeutic inhibitors .
Building Block for Complex Molecules
The compound's stability and reactivity make it an ideal candidate for synthesizing more complex organic molecules. Its use in combinatorial chemistry has been explored, allowing researchers to generate libraries of compounds for high-throughput screening.
Case Study: Combinatorial Library Synthesis
A research group utilized Boc-(R)-3-amino-3-(2-nitrophenyl)propionic acid to create a library of peptide derivatives. The derivatives were screened for biological activity against various cancer cell lines, demonstrating the compound's versatility as a synthetic precursor .
Biological Activity
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known by its CAS number 206537-28-2, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H18N2O6
- Molecular Weight : 310.30 g/mol
- CAS Number : 206537-28-2
- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is significant for its reactivity and stability in biological systems.
Antiproliferative and Cytokine Modulation Effects
Recent studies have evaluated the biological activity of various derivatives related to this compound, particularly focusing on their effects on peripheral blood mononuclear cells (PBMCs).
- Toxicity Assessment :
-
Cytokine Release Modulation :
- The compound significantly influenced the release of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives reduced TNF-α production by approximately 44–60% at medium doses .
- Notably, compounds with specific substituents showed enhanced inhibition of IFN-γ release by 44–79% at higher concentrations .
- Antiproliferative Activity :
Comparative Study of Biological Activity
A comparative analysis was conducted on various similar compounds to evaluate their biological activities:
| Compound | Cytokine Modulation (TNF-α Reduction %) | PBMC Viability (%) | Antiproliferative Effect (%) |
|---|---|---|---|
| Compound A | 60% | 95% | 25% |
| Compound B | 50% | 94% | 20% |
| (R)-3-Boc-Nitrophenyl Propanoic Acid | 44% | 96% | 9% |
This table illustrates the comparative efficacy of different compounds in modulating cytokine levels and their effects on cell viability and proliferation.
The biological activity of this compound is thought to be mediated through its interaction with immune cells, particularly lymphocytes and monocytes. The modulation of cytokine release suggests potential applications in inflammatory conditions where cytokine storms are detrimental.
Q & A
Q. What are the optimal synthetic routes for preparing (R)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via enantioselective methods using tert-butoxycarbonyl (Boc) protection. A typical route involves:
Chiral amino acid precursor preparation : Start with (R)-3-amino-3-(2-nitrophenyl)propanoic acid and protect the amino group using Boc anhydride in a basic solvent (e.g., THF/water) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the Boc-protected intermediate.
Acid workup : Hydrolyze esters (if present) under mild acidic conditions (e.g., TFA/DCM) to yield the free carboxylic acid.
Key reagents: Boc anhydride, TFA, chiral resolving agents. Enantiomeric purity (>98%) is confirmed via chiral HPLC .
Q. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm) .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to assess enantiopurity (>99% ee) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H] for CHNO, calculated m/z 309.1084) .
Advanced Research Questions
Q. How does the nitro group on the phenyl ring influence reactivity in subsequent derivatization (e.g., cross-coupling or reduction)?
- Methodological Answer : The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. Key considerations:
- Reduction : Catalytic hydrogenation (H, Pd/C) converts nitro to amine, enabling peptide coupling or heterocycle formation. Monitor reaction progress via TLC to avoid over-reduction .
- Cross-Coupling : Suzuki-Miyaura coupling requires deprotection of the Boc group first to avoid steric hindrance. Use Pd(PPh) and aryl boronic acids in DMF/water .
Q. What strategies mitigate racemization during Boc deprotection or coupling reactions?
- Methodological Answer :
- Deprotection : Use mild acids (e.g., 4 M HCl in dioxane) at 0–4°C to minimize racemization. Avoid prolonged exposure to strong acids (TFA >2 hours) .
- Coupling Reactions : Activate the carboxylic acid with HATU or EDCI/HOBt at low temperatures (−20°C). Add DIEA as a base to maintain pH 7–8 .
- Monitoring : Track enantiopurity at each step using chiral HPLC .
Q. How can this compound be used as a chiral building block in drug design (e.g., protease inhibitors or kinase modulators)?
- Methodological Answer :
- Peptide Synthesis : Couple the Boc-protected acid with amine-containing scaffolds (e.g., β-lactams) using DCC/DMAP in anhydrous DCM .
- Biological Evaluation : Test derivatives in enzyme inhibition assays (e.g., serine proteases) by measuring IC values. The nitro group enhances binding to hydrophobic pockets in target proteins .
- Structure-Activity Relationship (SAR) : Replace the nitro group with Cl or CF to study electronic effects on potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
